molecular formula C17H14N2O3S2 B4773582 2-(phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4773582
M. Wt: 358.4 g/mol
InChI Key: KDJZCSYRIMAKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PTAA, and it has a molecular weight of 382.47 g/mol. The aim of

Mechanism of Action

The mechanism of action of PTAA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. PTAA has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
PTAA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. It also affects the expression of various genes and proteins that are involved in cancer cell growth and survival. In addition, PTAA has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTAA is its high potency and selectivity against cancer cells and microorganisms. It is also relatively easy to synthesize and purify, making it a cost-effective candidate for drug discovery and development. However, PTAA has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. It also exhibits some toxicity towards normal cells at high concentrations, which may limit its clinical applications.

Future Directions

There are several future directions for PTAA research. One potential area of focus is the development of new PTAA derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the synergistic effects of PTAA with other anticancer agents or antibiotics. Furthermore, the identification of the molecular targets of PTAA and the elucidation of its mechanism of action may provide new insights into the development of novel cancer therapies.

Scientific Research Applications

PTAA has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTAA has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-16(12-24(21,22)14-9-5-2-6-10-14)19-17-18-15(11-23-17)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJZCSYRIMAKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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